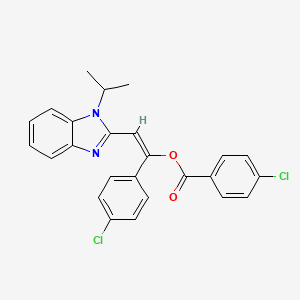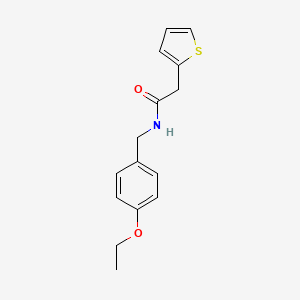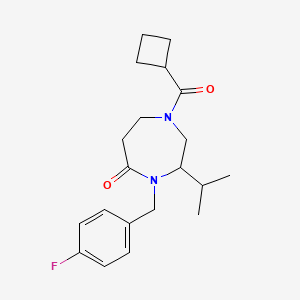
1-(cyclobutylcarbonyl)-4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(cyclobutylcarbonyl)-4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-5-one, also known as CFI-400945, is a small molecule inhibitor that has been developed as a potential treatment for cancer. This compound has shown promising results in preclinical studies and is currently undergoing clinical trials.
Wirkmechanismus
1-(cyclobutylcarbonyl)-4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-5-one works by inhibiting the activity of a protein called checkpoint kinase 1 (CHK1). CHK1 plays a critical role in the DNA damage response pathway, which is activated when cells are exposed to DNA-damaging agents, such as chemotherapy and radiation therapy. By inhibiting CHK1, 1-(cyclobutylcarbonyl)-4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-5-one prevents cancer cells from repairing DNA damage, leading to cell death.
Biochemical and Physiological Effects:
1-(cyclobutylcarbonyl)-4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-5-one has been shown to have a selective toxicity towards cancer cells, with minimal effects on normal cells. It has also been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, 1-(cyclobutylcarbonyl)-4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-5-one has been shown to enhance the immune response against cancer cells by increasing the expression of immune checkpoint proteins.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1-(cyclobutylcarbonyl)-4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-5-one is its ability to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy. This makes it a potentially valuable addition to current cancer treatment regimens. However, one limitation of 1-(cyclobutylcarbonyl)-4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-5-one is its selectivity towards cancer cells. This means that it may not be effective in treating all types of cancer.
Zukünftige Richtungen
There are several future directions for the development of 1-(cyclobutylcarbonyl)-4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-5-one. One direction is to explore its potential as a combination therapy with other cancer treatments. Another direction is to investigate its efficacy in treating specific types of cancer, such as breast cancer and lung cancer. Additionally, further research is needed to understand the mechanism of action of 1-(cyclobutylcarbonyl)-4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-5-one and to identify potential biomarkers that may predict its efficacy in patients.
Synthesemethoden
1-(cyclobutylcarbonyl)-4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-5-one is synthesized using a multi-step process involving several chemical reactions. The first step involves the reaction of cyclobutanone and piperazine to form 1-(cyclobutylcarbonyl)piperazine. This intermediate is then reacted with isopropylmagnesium chloride to form 1-(cyclobutylcarbonyl)-4-isopropylpiperazine. The final step involves the reaction of 4-fluorobenzyl chloride with the intermediate to form 1-(cyclobutylcarbonyl)-4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-5-one.
Wissenschaftliche Forschungsanwendungen
1-(cyclobutylcarbonyl)-4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-5-one has been extensively studied in preclinical models of cancer. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. In addition, 1-(cyclobutylcarbonyl)-4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-5-one has been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy. Currently, 1-(cyclobutylcarbonyl)-4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-5-one is undergoing clinical trials to evaluate its safety and efficacy in humans.
Eigenschaften
IUPAC Name |
1-(cyclobutanecarbonyl)-4-[(4-fluorophenyl)methyl]-3-propan-2-yl-1,4-diazepan-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27FN2O2/c1-14(2)18-13-22(20(25)16-4-3-5-16)11-10-19(24)23(18)12-15-6-8-17(21)9-7-15/h6-9,14,16,18H,3-5,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRYVZMWEQXRNPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CN(CCC(=O)N1CC2=CC=C(C=C2)F)C(=O)C3CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,5-dimethyl-2-{3-oxo-3-[2-(trifluoromethyl)morpholin-4-yl]propyl}-1H-benzimidazole](/img/structure/B5486626.png)
![2-(5-methoxy-1H-benzimidazol-2-yl)-3-{5-[3-(trifluoromethyl)phenyl]-2-furyl}acrylonitrile](/img/structure/B5486636.png)
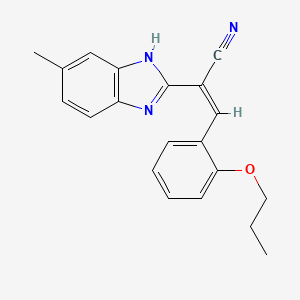
![2-(1-{[2-(7-methoxy-1,3-benzodioxol-5-yl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidin-3-yl)propan-2-ol](/img/structure/B5486653.png)
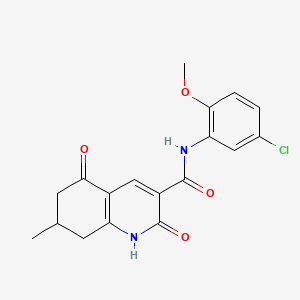
![5'-methyl-1-[2-(4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)ethyl]-1H,3'H-2,4'-biimidazole](/img/structure/B5486659.png)
![4,5-dimethyl-N-[1-(tetrahydro-2-furanyl)ethyl]-3-thiophenecarboxamide](/img/structure/B5486662.png)
![5-imino-2-isobutyl-6-{[5-(4-nitrophenyl)-2-furyl]methylene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5486675.png)
![2-(5,6-dihydroimidazo[1,5-a]pyrazin-7(8H)-ylcarbonyl)-N-(2-thienylmethyl)aniline](/img/structure/B5486687.png)
![2-[1-(3,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-isopropyl-N-methylacetamide](/img/structure/B5486693.png)
![3-[4-(3-oxa-9-azaspiro[5.5]undec-9-ylmethyl)phenyl]prop-2-yn-1-ol](/img/structure/B5486694.png)
